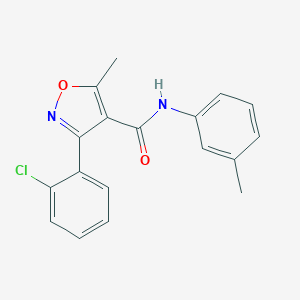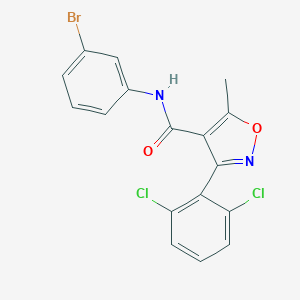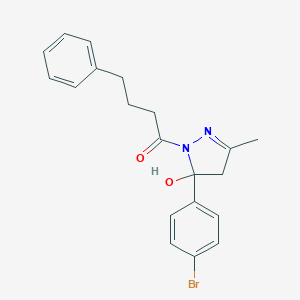![molecular formula C21H14N4O2 B416107 7,9-dimethyl-3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4,6(10),11,15,17,19(23),20-nonaene-8,14-dione](/img/structure/B416107.png)
7,9-dimethyl-3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4,6(10),11,15,17,19(23),20-nonaene-8,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione is a complex organic compound known for its unique structure and properties. It is commonly referred to as Pigment Yellow 192 and is used as a yellow pigment with a greenish tint .
Méthodes De Préparation
The synthesis of 10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione involves multiple steps, including the formation of the benzimidazole and isoquinoline rings. The reaction conditions typically require high temperatures and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione has several scientific research applications:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of high-performance pigments for coatings, plastics, and inks
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the desired effect. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparaison Avec Des Composés Similaires
10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione can be compared with other similar compounds, such as:
Pigment Yellow 139: Another yellow pigment with different structural features.
Pigment Yellow 83: Known for its high tinting strength and excellent lightfastness.
Pigment Yellow 151: Used in various industrial applications for its stability and color properties.
The uniqueness of 10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione lies in its specific molecular structure, which imparts distinct color properties and chemical reactivity .
Propriétés
Formule moléculaire |
C21H14N4O2 |
|---|---|
Poids moléculaire |
354.4g/mol |
Nom IUPAC |
7,9-dimethyl-3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4,6(10),11,15,17,19(23),20-nonaene-8,14-dione |
InChI |
InChI=1S/C21H14N4O2/c1-23-16-9-14-15(10-17(16)24(2)21(23)27)25-19(22-14)12-7-3-5-11-6-4-8-13(18(11)12)20(25)26/h3-10H,1-2H3 |
Clé InChI |
SWQFKDAVOUQPIF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C3C(=C2)N=C4N3C(=O)C5=CC=CC6=C5C4=CC=C6)N(C1=O)C |
SMILES canonique |
CN1C2=C(C=C3C(=C2)N=C4N3C(=O)C5=CC=CC6=C5C4=CC=C6)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B416026.png)

![1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B416029.png)


![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B416033.png)

![(4-Benzylpiperazin-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B416035.png)
![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-{4-nitrophenyl}piperazine](/img/structure/B416039.png)
![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-morpholin-4-yl-methanone](/img/structure/B416040.png)

![3-Cyclohexyl-5-[(3-hydroxyanilino)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B416043.png)

![benzyl 3-[(1,3-thiazol-2-ylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B416047.png)
